molecular formula C15H24O2Si B11853545 2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)propanal

2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)propanal

Cat. No.: B11853545
M. Wt: 264.43 g/mol
InChI Key: KLPXNWCCESRPHH-UHFFFAOYSA-N
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Description

2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)propanal is an organic compound with the molecular formula C15H24O2Si. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group attached to a phenyl ring, which is further connected to a propanal group. The TBDMS group is commonly used in organic synthesis to protect hydroxyl groups due to its stability under a variety of conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)propanal typically involves the protection of a hydroxyl group on a phenyl ring using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The protected phenol is then subjected to a formylation reaction to introduce the propanal group. This can be achieved using reagents such as dichloromethyl methyl ether (DCME) and a Lewis acid like titanium tetrachloride (TiCl4).

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)propanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The TBDMS group can be removed under acidic conditions or using fluoride ions from reagents like tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Deprotection: TBAF, acidic conditions (e.g., HCl).

Major Products

    Oxidation: 2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)propanoic acid.

    Reduction: 2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)propanol.

    Substitution: 2-(2-Hydroxyphenyl)propanal after removal of the TBDMS group.

Scientific Research Applications

2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)propanal is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the protection and deprotection of hydroxyl groups.

    Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It may be involved in the synthesis of pharmaceutical compounds, particularly those requiring selective protection of functional groups.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)propanal primarily involves its role as a protecting group in organic synthesis. The TBDMS group protects hydroxyl groups from unwanted reactions, allowing selective transformations to occur at other functional groups. The stability of the TBDMS group under various conditions makes it a valuable tool in multi-step synthetic processes.

Comparison with Similar Compounds

Similar Compounds

    (tert-Butyldimethylsilyloxy)acetaldehyde: Similar in structure but with an acetaldehyde group instead of a propanal group.

    3-(tert-Butyldimethylsiloxy)propionaldehyde: Similar in structure but with a different positioning of the propanal group.

Uniqueness

2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)propanal is unique due to its specific combination of a TBDMS-protected phenol and a propanal group. This combination allows for selective reactions and transformations, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C15H24O2Si

Molecular Weight

264.43 g/mol

IUPAC Name

2-[2-[tert-butyl(dimethyl)silyl]oxyphenyl]propanal

InChI

InChI=1S/C15H24O2Si/c1-12(11-16)13-9-7-8-10-14(13)17-18(5,6)15(2,3)4/h7-12H,1-6H3

InChI Key

KLPXNWCCESRPHH-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C1=CC=CC=C1O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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